1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . Subsequent reactions introduce the cyclopentane carboxylic acid moiety through various organic transformations.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-pyrazol-5-yl)methyl)urea: Known for its activity as a TRPV1 antagonist.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with various applications in organic synthesis.
Uniqueness: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a substituted pyrazole ring and a cyclopentane carboxylic acid moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrazol-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-13(2)12-9(8)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
WUVBOVUBJMENLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2(CCCC2)C(=O)O)C |
Origin of Product |
United States |
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